N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-(phenylsulfanyl)butanamide
Description
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-(phenylsulfanyl)butanamide is a naphthothiazole derivative characterized by a phenylsulfanylbutanamide side chain attached to the 2-position of the naphtho[1,2-d][1,3]thiazole scaffold. The naphthothiazole core is a bicyclic system fused with a thiazole ring, which imparts rigidity and electronic diversity, enabling interactions with biological targets such as methionine aminopeptidases (MetAPs) in Mycobacterium tuberculosis (MtMetAPs) .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c24-19(11-6-14-25-16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)26-21/h1-5,7-10H,6,11-14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLYFXOAOAVGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-(phenylsulfanyl)butanamide typically involves the reaction of naphtho[1,2-d][1,3]thiazole derivatives with phenylsulfanyl butanamide under specific conditions. One common method includes the use of hydrazonoyl halides as precursors, which react with thiazole derivatives in the presence of ethanol and triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-(phenylsulfanyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiazole ring and the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-(phenylsulfanyl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new drugs and therapeutic agents.
Medicine: Its antibacterial, antifungal, and anti-inflammatory properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in binding to target proteins, while the phenylsulfanyl group enhances its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Naphthothiazole Derivatives
*Calculated based on molecular formula C₂₃H₂₀N₂OS₂.
Key Observations :
- Methoxy Substitution : Methoxy groups on the A-ring (e.g., 7-methoxy in compound 4b) enhance inhibitory activity against MtMetAPs, likely due to improved hydrogen bonding or electron donation .
- Electron-Withdrawing vs. Electron-Donating Groups: The phenylsulfanyl group in the target compound is less electron-withdrawing than methanesulfonyl () but may improve lipophilicity.
- Side Chain Flexibility : Butanamide chains (as in the target compound) offer conformational flexibility compared to rigid benzamide derivatives (), possibly affecting target engagement.
Key Observations :
Table 3: Inhibitory Activity Against MtMetAPs
Key Observations :
- The N'-hydroxymethanimidamide group is critical for MtMetAP inhibition, as its removal abolishes activity .
- Methoxy substitution enhances potency, but phenylsulfanylbutanamide’s efficacy remains uncharacterized and warrants testing.
Physicochemical and Spectral Properties
Table 4: Spectral Data Comparison
Key Observations :
- The phenylsulfanyl group’s νC-S stretch (~650 cm⁻¹) and δ 3.2 ppm (¹H-NMR) distinguish the target compound from benzamide analogs.
- Absence of νC=O in triazole-thiones () confirms cyclization, contrasting with amide derivatives.
Biological Activity
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-(phenylsulfanyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a naphtho[1,2-d][1,3]thiazole core linked to a butanamide group with a phenylsulfanyl substituent. Its molecular formula is , and it has a molecular weight of 398.55 g/mol.
Research indicates that compounds with naphtho[1,2-d][1,3]thiazole structures often exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : They can interact with cellular receptors that modulate signaling pathways associated with tumor growth.
- Induction of Apoptosis : Some studies suggest that they may promote programmed cell death in malignant cells.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance:
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. Preliminary results indicate that while it effectively inhibits cancer cell growth, it exhibits minimal toxicity towards normal cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the naphtho[1,2-d][1,3]thiazole core through cyclization reactions.
- Subsequent attachment of the butanamide and phenylsulfanyl groups using coupling reactions.
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structure | IC50 (μM) | Target Cancer Type |
|---|---|---|---|
| This compound | Structure | 2 - 3 | TNBC |
| Related Naphtho-Thiazole Derivative | Structure | 5 - 10 | Lung Cancer |
| Another Thiazole Compound | Structure | 8 - 12 | Leukemia |
Case Studies
A notable case study highlighted the use of naphtho-thiazole derivatives in treating resistant forms of breast cancer. The study demonstrated significant tumor regression in preclinical models when treated with these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
